Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)-
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Overview
Description
Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as amide, triazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the phenyl groups and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide structures but different substituents.
Triazole derivatives: Compounds containing the triazole ring with various functional groups.
Phenyl derivatives: Compounds with phenyl groups and different functional groups attached.
Uniqueness
What sets Acetamide, 2-((5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(((4-methoxyphenyl)amino)carbonyl)- apart is its combination of multiple functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
Properties
CAS No. |
97399-37-6 |
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Molecular Formula |
C25H21Br2N5O4S |
Molecular Weight |
647.3 g/mol |
IUPAC Name |
2-[[5-(3,5-dibromo-2-hydroxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C25H21Br2N5O4S/c1-14-3-7-17(8-4-14)32-23(19-11-15(26)12-20(27)22(19)34)30-31-25(32)37-13-21(33)29-24(35)28-16-5-9-18(36-2)10-6-16/h3-12,34H,13H2,1-2H3,(H2,28,29,33,35) |
InChI Key |
JFIUCQLAFAKOSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC(=O)NC3=CC=C(C=C3)OC)C4=C(C(=CC(=C4)Br)Br)O |
Origin of Product |
United States |
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